N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with the molecular formula C25H26N2O5S and a molecular weight of 466.55 g/mol. This compound features a benzo[d][1,3]dioxole moiety, a sulfamoyl group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Core: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction between a suitable amine (such as benzylamine) and a sulfonyl chloride derivative.
Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or even to a thiol under specific conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfonamides or thiols.
Scientific Research Applications
N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Its unique chemical structure makes it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: shares structural similarities with other sulfamoyl-containing compounds, such as sulfonamides and sulfonylureas.
Benzo[d][1,3]dioxole derivatives: Compounds like piperonyl butoxide, which also contain the benzo[d][1,3]dioxole moiety, are used as synergists in pesticide formulations.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[benzyl(2-phenylethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c28-25(22-11-12-23-24(17-22)32-19-31-23)26-14-16-33(29,30)27(18-21-9-5-2-6-10-21)15-13-20-7-3-1-4-8-20/h1-12,17H,13-16,18-19H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNNXZYANUGLBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.